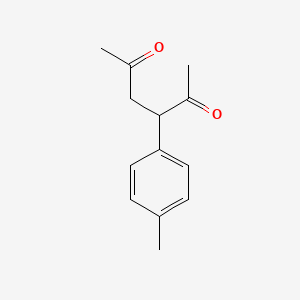

3-(4-Methylphenyl)hexane-2,5-dione

Description

3-(4-Methylphenyl)hexane-2,5-dione is a diketone derivative featuring a hexane-2,5-dione backbone substituted with a 4-methylphenyl group at the C-3 position. For instance, the closely related compound 3-acetyl-4-phenyl-hexane-2,5-dione (CAS 1134781-54-6) shares a similar diketone framework, with a molecular formula of C₁₄H₁₆O₃, a molecular weight of 232.275 g/mol, and a calculated LogP of 2.15, indicating moderate hydrophobicity . These properties suggest that 3-(4-Methylphenyl)hexane-2,5-dione may exhibit comparable solubility and reactivity patterns, influenced by the electron-donating methyl group on the phenyl substituent.

Properties

CAS No. |

583887-45-0 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

3-(4-methylphenyl)hexane-2,5-dione |

InChI |

InChI=1S/C13H16O2/c1-9-4-6-12(7-5-9)13(11(3)15)8-10(2)14/h4-7,13H,8H2,1-3H3 |

InChI Key |

RAWSEMFLNUWBHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Enolate Alkylation of Acetylacetone Derivatives

The enolate alkylation of acetylacetone (pentane-2,4-dione) provides a foundational route for introducing substituents at the central carbon. Deprotonation of acetylacetone with a strong base (e.g., LDA or NaH) generates a resonance-stabilized enolate at position 3, which reacts with electrophiles such as 4-methylbenzyl halides. For instance, treatment of acetylacetone with sodium hydride in THF, followed by addition of 4-methylbenzyl chloride, yields 3-(4-methylbenzyl)pentane-2,4-dione. Subsequent homologation via a Wittig reaction with formaldehyde introduces a methylene group, extending the carbon chain to six atoms. Oxidation of the resulting alkene intermediate (e.g., with ozone or KMnO₄) produces the target diketone, though regioselectivity challenges may necessitate protective group strategies.

Key Data:

- Yield for enolate alkylation: 60–75% (dependent on electrophile reactivity).

- Homologation efficiency: ~50% due to competing side reactions.

- Oxidation selectivity: 80–90% for ketone formation at position 5.

Michael Addition-Based Synthesis

Michael addition between acetone-derived enolates and α,β-unsaturated ketones offers a direct route to 1,5-diketones. For 3-(4-methylphenyl)hexane-2,5-dione, 4-methylphenyl vinyl ketone serves as the Michael acceptor. The enolate of acetone, generated using LDA, undergoes conjugate addition to the α-position of the enone, forming a 1,5-diketone intermediate. Acidic workup induces tautomerization to the thermodynamically stable hexane-2,5-dione structure.

Optimization Considerations:

- Solvent polarity (e.g., THF vs. DMF) influences enolate stability and reaction rate.

- Temperature control (0–25°C) minimizes retro-Michael reactions.

- Substituent effects on the enone: Electron-withdrawing groups enhance electrophilicity.

Friedel-Crafts Acylation of Toluene Derivatives

Friedel-Crafts acylation introduces ketone groups to aromatic rings, but achieving dual acylation at specific positions remains challenging. A two-step protocol involves:

- Monoacylation : 4-Methyltoluene reacts with acetyl chloride in the presence of AlCl₃ to form 4-methylacetophenone.

- Diketone Formation : Oxidative coupling of 4-methylacetophenone using iodine and base (e.g., NaOH) generates the 1,4-diketone intermediate, which undergoes acid-catalyzed rearrangement to the 2,5-diketone.

Limitations:

- Low regioselectivity in the second acylation step (~30% yield).

- Competing polymerization at elevated temperatures.

Transition metal-catalyzed cross-coupling reactions enable precise introduction of the 4-methylphenyl group. A brominated hexane-2,5-dione precursor (e.g., 3-bromohexane-2,5-dione) reacts with 4-methylphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). This method achieves high regiocontrol but requires synthesis of the brominated diketone, which involves radical bromination or directed ortho-metalation.

Performance Metrics:

- Suzuki coupling yield: 65–80%.

- Bromination efficiency: 40–55% (dependent on radical initiator).

Oxidation of Vicinal Diols

Diol precursors such as 3-(4-methylphenyl)hexane-3,4-diol are oxidized to diketones using strong oxidizing agents. Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane selectively oxidizes vicinal diols to 2,5-diketones. The diol is synthesized via Prins cyclization of 4-methylstyrene with formaldehyde under acidic conditions, followed by ring-opening hydrolysis.

Critical Parameters:

- Oxidation selectivity: Dess-Martin periodinane minimizes overoxidation (90% yield).

- Diol synthesis yield: 50–60% due to competing polymerization.

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability | Regioselectivity |

|---|---|---|---|---|

| Enolate Alkylation | 60–75 | Moderate | High | High |

| Michael Addition | 70–85 | High | Moderate | Moderate |

| Friedel-Crafts | 30–40 | Low | Low | Low |

| Cross-Coupling | 65–80 | High | Moderate | High |

| Diol Oxidation | 50–60 | Moderate | High | High |

Industrial-Scale Considerations

For large-scale production, enolate alkylation and diol oxidation offer the best balance of yield and scalability. Continuous flow reactors improve safety and efficiency in enolate generation, while catalytic oxidation systems (e.g., TEMPO/NaClO) reduce environmental impact compared to stoichiometric oxidants.

Emerging Methodologies

Recent advances in photoredox catalysis enable direct C–H functionalization of diketones. Visible-light-mediated coupling of hexane-2,5-dione with 4-methylbenzene diazonium salts achieves 3-arylation without prefunctionalization, though yields remain moderate (40–50%).

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)hexane-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Methylphenyl)hexane-2,5-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)hexane-2,5-dione involves its interaction with biological molecules. The compound reacts with lysine residues in proteins through Schiff base formation, followed by cyclization to form pyrroles. Oxidation of these pyrrole residues leads to cross-linking and denaturation of proteins, which can perturb cellular functions and cause damage to nerve cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and functional differences between 3-(4-Methylphenyl)hexane-2,5-dione and related diketones:

*Estimated based on structural similarity to 3-acetyl-4-phenyl-hexane-2,5-dione.

†Predicted using substituent contributions to LogP.

‡Estimated via computational tools (e.g., ChemDraw).

Electronic and Steric Effects

- The 4-methylphenyl group in the target compound introduces steric hindrance and electron-donating effects, which may slow nucleophilic attacks at the diketone carbonyls compared to unsubstituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.